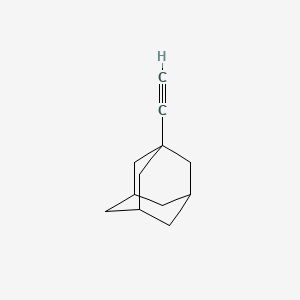
1-乙炔金刚烷
概述
描述
1-Ethynyladamantane is a chemical compound with the molecular formula C12H16 . It is also known as 1-Adamantylacetylene .
Synthesis Analysis
The synthesis of 1-Ethynyladamantane involves the polymerization of monomers bearing pendant adamantyl groups . 1-Adamantylacetylene (1-ethynyladamantane) can be quantitatively polymerized by transition metal catalysts such as MoCl5 and WCl6 in toluene at 30 °C to afford an insoluble conjugated polymer . The yield of 1-ethynyladamantane synthesized through the first four steps of the reaction was found to be 47% .Molecular Structure Analysis
The molecular structure of 1-Ethynyladamantane is characterized by a tetrahedral symmetry and spherical structure . The InChI code for 1-Ethynyladamantane is 1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2 .Chemical Reactions Analysis
1-Adamantylacetylene (1-ethynyladamantane) can be quantitatively polymerized by transition metal catalysts such as MoCl5 and WCl6 in toluene at 30 °C to afford an insoluble conjugated polymer . The reaction involves the addition polymerization of adamantyl-containing vinyl monomers .Physical And Chemical Properties Analysis
1-Ethynyladamantane has a molecular weight of 160.25 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 209.3±7.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.2 mmHg at 25°C . The compound has a flash point of 70.1±12.3 °C and an index of refraction of 1.537 .科学研究应用
氢键分析
2-乙炔金刚烷-2-醇晶体的中子衍射分析提供了对不寻常的 O−H···π 氢键的见解,这与理解类似化合物(如 1-乙炔金刚烷)中的键合特性有关。这些研究揭示了独特氢键的存在,这对于各种化学和生物过程中的分子识别和相互作用至关重要 (Allen 等人,1996 年).
合成和化学反应
1-乙炔金刚烷及其衍生物已被研究其合成和反应。例如,由金刚烷-2-酮合成 2-乙炔金刚烷-2-醇,然后在 Ritter 反应中进行后续反应,展示了有机合成中的化学多功能性和潜在应用 (Koval’skaya 等人,2001 年).
振动光谱研究
振动光谱已被用来研究 2-乙炔金刚烷-2-醇,这是一种具有独特的 OH ··· π 和 CH ··· O 氢键的模型化合物。此类研究对于理解类似于 1-乙炔金刚烷的化合物中的分子动力学和相互作用至关重要,这可能对材料科学和分子工程产生影响 (Steinwender 等人,1993 年).
聚合和材料性能
1-乙炔金刚烷衍生物已被探索其形成热稳定聚合物的潜力。类似于 1,3-二乙炔基-5-7-二甲基金刚烷的化合物的合成和热聚合证明了它们在制造具有高热稳定性的材料中的用途,这在先进材料应用中至关重要 (Malik 等人,1992 年).
电子和催化性能
对金刚烷衍生物(包括与 1-乙炔金刚烷相关的衍生物)的电子和催化性能的研究提供了对它们在催化和电子应用中的潜在用途的见解。例如,了解金刚烷自由基阳离子的结构和转化可以为新材料和催化剂的设计提供信息 (Shubina 等人,2002 年).
安全和危害
未来方向
1-Ethynyladamantane has been used in the synthesis of polymers carrying adamantyl substituents in their side chains . The bulky 1-ethynyladamantane has been used as one of the protecting ligands alongside trifluoracetate to successfully synthesize a chlorine-templated silver nanocluster . The future directions of 1-Ethynyladamantane could involve its use in the synthesis of other complex structures and materials.
作用机制
Target of Action
The compound is primarily used as a building block in synthetic chemistry
Mode of Action
As a synthetic compound, it is primarily used in chemical reactions as a building block .
Biochemical Pathways
1-Ethynyladamantane is involved in the synthesis of more complex molecules. For example, it has been used in the synthesis of 1,3,5,7-tetraethynyladamantane . .
Result of Action
Its primary use is in synthetic chemistry as a building block for more complex molecules .
属性
IUPAC Name |
1-ethynyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNCIYYNPLWHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344159 | |
| Record name | 1-Ethynyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40430-66-8 | |
| Record name | 1-Ethynyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40430-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1-ethynyladamantane influence its acidity compared to other terminal acetylenes?
A: 1-Ethynyladamantane exhibits a higher pK value compared to other terminal acetylenes like 4-ethynylbiphenyl and 3,3,3-triphenylpropyne when reacting with lithium or cesium in tetrahydrofuran (THF). This suggests that the adamantyl group, due to its steric bulk and electron-donating nature, reduces the acidity of the acetylenic proton, making it less prone to deprotonation.
Q2: What is the significance of aggregation behavior observed in salts of 1-ethynyladamantane?
A: Studies have shown that alkali metal salts of 1-ethynyladamantane, particularly with cesium, tend to aggregate in THF. This aggregation, forming higher ionic clusters, can influence the reactivity and properties of these salts in solutions. Understanding this behavior is crucial when using them as reagents or intermediates in synthetic applications.
Q3: How has 1-ethynyladamantane been utilized in the synthesis of complex molecules?
A: 1-Ethynyladamantane serves as a valuable building block in synthesizing complex molecules. One notable example is its use as a ligand in the preparation of a chlorine-templated silver nanocluster, Cl@Ag19(C12H15)11(C2O2F3)7. This cluster, characterized by single-crystal X-ray diffraction, highlights the ability of 1-ethynyladamantane to participate in the formation of well-defined nanostructures with potential applications in materials science.
Q4: Can you elaborate on the role of steric bulk in the luminescent properties of silver nanoclusters incorporating 1-ethynyladamantane as a ligand?
A: Research indicates that the steric bulk of the adamantyl group in 1-ethynyladamantane significantly influences the luminescent properties of silver nanoclusters. By comparing quasi-isomeric silver nanoclusters, it was observed that the bulky adamantyl group affects the arrangement of the silver skeleton within the cluster. This structural change, influenced by the ligand's steric effects, ultimately dictates the emission properties of the nanocluster. This highlights the importance of ligand design and steric factors in tuning the photophysical characteristics of metal nanoclusters.
Q5: What are the established synthetic routes for obtaining 1-ethynyladamantane?
A: Efficient synthesis of alkynes with sterically demanding substituents, like 1-ethynyladamantane, is crucial for their applications. A successful method involves the elimination of phosphoric acid from the enol phosphate derivative of the corresponding methyl ketone, resulting in a good yield of 1-ethynyladamantane. This method provides a reliable route to access this valuable building block for various synthetic purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)
![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)
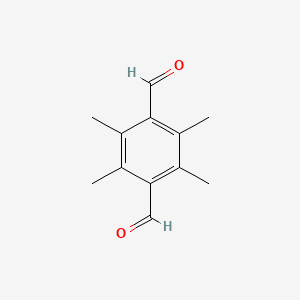
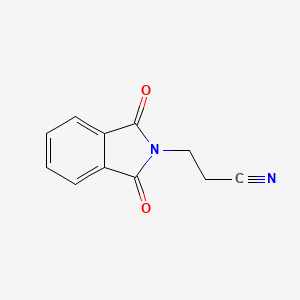



![3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide](/img/structure/B1297030.png)
![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)
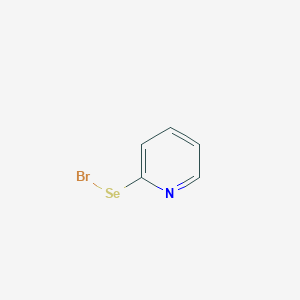
![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)
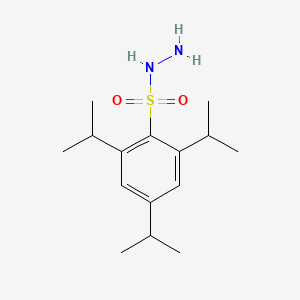
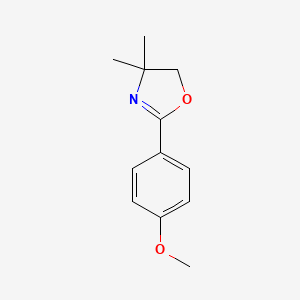
![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)